molecular formula C23H20N2O4 B2514588 2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid CAS No. 2219371-39-6

2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid

Cat. No.: B2514588
CAS No.: 2219371-39-6
M. Wt: 388.423
InChI Key: VVXFRSGHJUKIRM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxylic acid derivative featuring a 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine core functionalized with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The Fmoc moiety is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)19-9-10-24-11-12-25(13-21(19)24)23(28)29-14-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-10,20H,11-14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXFRSGHJUKIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC(=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid is a member of the pyrrolo[1,2-a]pyrazine family, which has garnered interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C25H21N3O4
  • Molecular Weight : 415.45 g/mol
  • CAS Number : 171859-74-8
  • IUPAC Name : this compound

Synthesis

The compound can be synthesized through various methods involving the coupling of fluorenylmethoxycarbonyl (Fmoc) protecting groups with pyrrolo[1,2-a]pyrazine derivatives. The synthetic pathway typically involves:

  • Protection of amines using Fmoc.
  • Formation of the pyrrolo[1,2-a]pyrazine core.
  • Carboxylation to introduce the carboxylic acid moiety.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolo[1,2-a]pyrazines exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate inhibition against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.

CompoundActivityMIC (µg/mL)Reference
Pyrrolo[1,2-a]pyrazine Derivative 1Antimycobacterial3.91
Pyrrolo[1,2-a]pyrazine Derivative 2Antibacterial5.00

Antioxidant Activity

In vitro studies have demonstrated that compounds in this class possess antioxidant properties. The DPPH and ABTS assays are commonly used to evaluate the free radical scavenging ability of these compounds.

Assay TypeIC50 (µg/mL)Reference
DPPH25
ABTS30

Case Studies

Several studies have focused on the biological evaluation of related compounds:

  • Antitubercular Activity : A study evaluated various derivatives against Mtb and found that certain substitutions on the pyrazine core enhanced activity significantly. For example, a derivative with a lipophilic substituent showed superior performance in inhibiting Mtb growth compared to its counterparts.
  • Molecular Docking Studies : Computational studies have suggested that these compounds interact favorably with key bacterial enzymes, indicating potential as drug candidates for tuberculosis treatment. The docking scores correlate well with experimental MIC values.

Scientific Research Applications

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of derivatives of this compound against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate that some derivatives exhibit significant activity against Gram-positive bacteria, suggesting potential as antimicrobial agents .

Anticancer Activity

The compound has shown promise in preliminary studies related to anticancer activity. Research indicates that certain analogs can inhibit the proliferation of cancer cell lines, making them candidates for further investigation in cancer therapeutics.

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid and assessed their biological activities. The results indicated varying degrees of antimicrobial efficacy against multidrug-resistant strains, highlighting the compound's potential as a lead structure for developing new antibiotics .
  • Anticancer Research : Another investigation focused on the anticancer properties of a related compound. The study found that certain modifications to the pyrrolo[1,2-a]pyrazine structure enhanced cytotoxicity against specific cancer cell lines, suggesting that further exploration could yield effective therapeutic agents for cancer treatment.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Fmoc-Protected Heterocyclic Carboxylic Acids

Compound Name CAS No. Molecular Weight (g/mol) Core Structure Key Applications Reference
2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid Not provided ~399.43 (estimated) Pyrrolo-pyrazine Peptide synthesis, drug design [Synthetic analogs]
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 180576-05-0 363.42 Piperazine PROTAC synthesis
7-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid Not provided 351.41 Triazolo-pyrazine Kinase inhibitors

Table 2: Structural Similarity Scores (vs. Target Compound)

Compound Name Similarity Score Structural Differences Reference
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(prop-2-yn-1-yl)amino)acetic acid 0.93 Propargyl-substituted acetic acid side chain
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid 0.87 Piperazine core vs. pyrrolo-pyrazine

Key Research Findings

Synthetic Utility : Fmoc-protected piperazine derivatives (e.g., CAS 180576-05-0) are preferred in automated peptide synthesizers due to their solubility and compatibility with Fmoc/tBu strategies .

Biological Activity : Triazolo-pyrazine derivatives exhibit enhanced binding to ATP pockets in kinases compared to pyrrolo-pyrazines, as shown in molecular docking studies .

Q & A

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer: This compound exhibits acute toxicity (oral, dermal, inhalation), skin/eye irritation, and respiratory hazards . Safety measures include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage: Store in a cool, dry place away from ignition sources .
  • Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
  • First Aid: Immediate rinsing of affected areas (15+ minutes for eyes/skin) and medical consultation .

Q. What is the typical synthetic pathway for this compound?

Answer: Synthesis involves multi-step protection-deprotection strategies common to Fmoc-protected heterocycles:

Core Ring Formation: Construction of the pyrrolo[1,2-a]pyrazine scaffold via cyclization reactions.

Fmoc Protection: Introduction of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group using Fmoc-Cl or Fmoc-OSu under basic conditions (e.g., DIPEA in DMF) .

Carboxylic Acid Functionalization: Activation of the carboxylic acid group (e.g., using HATU/DCC) for subsequent coupling .

Purification: Column chromatography or HPLC to isolate the final product .

Q. How can researchers ensure purity and characterize this compound post-synthesis?

Answer:

  • Analytical Techniques:
    • HPLC/LC-MS: To assess purity (>95%) and confirm molecular weight .
    • NMR Spectroscopy: 1H/13C NMR for structural validation (e.g., Fmoc aromatic protons at ~7.2–7.8 ppm) .
  • Stability Testing: Monitor degradation under varying pH, temperature, and light exposure using accelerated stability studies .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:

  • Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict energy barriers and intermediates for key steps like Fmoc coupling or cyclization .
  • Machine Learning (ML): Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures. For example, ML-guided selection of DMF vs. THF for Fmoc group stability .
  • COMSOL Simulations: Model heat/mass transfer in large-scale reactions to avoid exothermic hazards .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

  • Dose-Response Studies: Validate activity across multiple assays (e.g., enzyme inhibition vs. cellular toxicity) to identify context-specific effects .
  • Structural Analog Comparison: Test derivatives (e.g., phenyl vs. naphthyl substituents) to isolate structure-activity relationships .
  • Meta-Analysis: Cross-reference data from orthogonal techniques (SPR, ITC, crystallography) to confirm binding affinity and mechanism .

Q. How does this compound interact with biological targets, and how can these interactions be studied?

Answer:

  • Biochemical Assays:
    • Fluorescence Quenching: Monitor changes in tryptophan fluorescence upon compound binding to proteins .
    • Surface Plasmon Resonance (SPR): Measure real-time kinetics of target binding .
  • Computational Docking: Use AutoDock or Schrödinger to predict binding poses within active sites (e.g., proteases or kinases) .
  • In Vivo Studies: Radiolabel the compound (e.g., with 14C) for pharmacokinetic profiling in model organisms .

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